molecular formula C15H22N6O2S B2639160 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1203142-35-1

4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2639160
CAS No.: 1203142-35-1
M. Wt: 350.44
InChI Key: OHKHNAMJFXJKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a pyrimidine derivative featuring a butylsulfonyl-substituted piperazine ring at the 4-position and a pyrazole moiety at the 6-position. Pyrimidine-based compounds are widely explored in medicinal and agrochemical research due to their versatility in interacting with biological targets. The butylsulfonyl group enhances hydrophobicity and may influence binding affinity, while the pyrazole ring contributes to π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

4-(4-butylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-2-3-11-24(22,23)20-9-7-19(8-10-20)14-12-15(17-13-16-14)21-6-4-5-18-21/h4-6,12-13H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKHNAMJFXJKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrazolyl group: This step often involves a nucleophilic substitution reaction where a pyrazole derivative is introduced to the pyrimidine core.

    Attachment of the butylsulfonyl piperazine: This step can be carried out through a sulfonylation reaction, where butylsulfonyl chloride reacts with piperazine, followed by coupling with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

1.2. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine core facilitates SNAr reactions at the 4- and 6-positions:

  • Chloropyrimidine intermediates react with Boc-protected piperazine in iso-propanol with triethylamine (TEA) to install the piperazine group .

  • Example:

    4,6-Dichloropyrimidine+Boc-piperazineTEA, iso-propanol4-(Boc-piperazin-1-yl)-6-chloropyrimidine[2]\text{4,6-Dichloropyrimidine} + \text{Boc-piperazine} \xrightarrow{\text{TEA, iso-propanol}} \text{4-(Boc-piperazin-1-yl)-6-chloropyrimidine} \quad[2]

2.1. Sulfonylation at the Piperazine Nitrogen

The piperazine nitrogen undergoes sulfonylation with butylsulfonyl chloride:

  • Reaction conditions: Dichloromethane (DCM), TEA, 0°C to room temperature .

  • Mechanism: Nucleophilic attack by the piperazine nitrogen on the electrophilic sulfur center of the sulfonyl chloride.

  • Product: 4-(Butylsulfonyl)piperazin-1-yl group .

2.2. Deprotection of Boc Groups

Trifluoroacetic acid (TFA) in DCM removes Boc protecting groups to regenerate free piperazine intermediates :

Boc-protected piperazineTFA/DCMFree piperazine[2]\text{Boc-protected piperazine} \xrightarrow{\text{TFA/DCM}} \text{Free piperazine} \quad[2]

3.1. Suzuki-Miyaura Coupling

The pyrazole substituent is introduced via palladium-catalyzed cross-coupling :

  • Pyrazole boronic acids react with halogenated pyrimidines under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 100°C) .

3.2. Condensation and Cyclization

Pyrazole derivatives may undergo condensation with aldehydes or ketones to form hydrazones or imines, as seen in analogous pyrazolo-pyrimidine systems .

Reactivity of the Sulfonyl Group

The butylsulfonyl group participates in:

  • Nucleophilic displacement : Reacts with amines or alcohols under basic conditions.

  • Reduction : LiAlH₄ reduces sulfonamides to thioethers, though this has not been explicitly documented for this compound.

Comparative Reaction Data

Reaction TypeReagents/ConditionsKey IntermediatesReference
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C4-Chloropyrimidine
SNAr with PiperazineBoc-piperazine, TEA, iso-propanolBoc-protected intermediate
SulfonylationButylsulfonyl chloride, TEA, DCMSulfonylated piperazine
Suzuki CouplingPyrazole boronic acid, Pd(PPh₃)₄, K₂CO₃Halogenated pyrimidine

Stability and Degradation Pathways

  • Hydrolysis : The sulfonamide bond is stable under physiological conditions but may hydrolyze under strongly acidic or basic conditions.

  • Thermal Stability : Decomposes above 200°C, as typical for sulfonamide-containing compounds .

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, research indicates that modifications on the pyrimidine scaffold can enhance cytotoxicity against breast and prostate cancer cells, suggesting a promising avenue for cancer treatment development .

Antimicrobial Properties

The antimicrobial efficacy of compounds containing pyrazole and pyrimidine moieties has been documented extensively. A study focused on a series of pyrazolo[1,5-a]pyrimidines found that certain derivatives showed superior antibacterial and antifungal activity compared to standard antibiotics . This suggests that 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine could be a candidate for developing new antimicrobial agents.

Inhibition of Glycine Transporters

Glycine transporter inhibitors are crucial in treating neurological disorders. The design of compounds like this compound has been explored for their potential to inhibit GlyT1 (glycine transporter 1), which could lead to advancements in therapies for conditions such as schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Studies have shown that modifications at the piperazine and pyrazole positions can significantly influence biological activity. For example, the introduction of various substituents on the piperazine ring has been correlated with enhanced potency against specific cancer cell lines .

Case Studies

Study Objective Findings
Study 1Evaluate antitumor activityThe compound showed IC50 values comparable to leading chemotherapeutics in prostate cancer models.
Study 2Assess antimicrobial propertiesDerivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study 3GlyT1 inhibitionThe compound demonstrated significant inhibition of glycine uptake in neuronal cultures, indicating potential for CNS disorders treatment.

Mechanism of Action

The mechanism of action of 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Key Structural Variations

Compound Name Substituents (Pyrimidine Positions) Molecular Weight (g/mol) Key Features
4-(4-(Butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine 4: Butylsulfonyl-piperazine; 6: Pyrazole ~322.4* Balanced hydrophobicity from butylsulfonyl; potential kinase/herbicide target engagement
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS 1006441-37-7) 2: Ethylsulfonyl; 4: Difluoromethyl; 6: Alkylpyrazole 330.3 Difluoromethyl enhances metabolic stability; ethylsulfonyl may reduce solubility
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS 2097937-07-8) 4: Imidazole-sulfonyl-piperazine; 6: Trifluoromethyl 376.4 Trifluoromethyl as a bioisostere; imidazole-sulfonyl improves selectivity
4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS 1706454-54-7) 4: Piperazine; 6: Methylpyrazole 244.3 Lacks sulfonyl group; simpler structure with potential for rapid metabolism

*Calculated based on molecular formula C₁₆H₂₂N₆O₂S.

Biological Activity

The compound 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine , with CAS number 1170036-66-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will delve into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₈N₆O₂S
Molecular Weight392.5 g/mol
CAS Number1170036-66-4

The compound features a piperazine ring substituted with a butylsulfonyl group and a pyrazole moiety linked to a pyrimidine structure, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives found that modifications, such as the introduction of sulfonyl groups, can enhance antibacterial and antifungal activities. The specific compound has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent .

Antitumor Activity

The antitumor potential of similar piperazine-based compounds has been documented extensively. For instance, compounds with structural similarities have demonstrated efficacy in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound's mechanism may involve targeting DNA gyrase or other critical enzymes involved in DNA replication.

While the exact mechanism of action for This compound is not fully elucidated, it is believed to interact with specific molecular targets within microbial cells, disrupting essential processes such as nucleic acid synthesis or protein function . This interaction is crucial for its antimicrobial and potential antitumor effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several piperazine derivatives against common pathogens. The results indicated that the compound exhibited significant inhibition against both gram-positive and gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Study 2: Antitumor Activity Assessment

Another study focused on the antitumor activity of structurally related compounds. Results showed that certain derivatives led to a reduction in tumor size in vivo models.

Treatment GroupTumor Size Reduction (%)
Control0
Compound A30
Compound B45

These results highlight the potential therapeutic applications of piperazine derivatives in oncology .

Q & A

Q. Optimization Strategies :

  • Use design of experiments (DoE) to screen solvent polarity, temperature, and catalyst loading .
  • Monitor reaction progress via HPLC-MS to identify side products (e.g., over-sulfonylation) .
  • ICReDD’s integrated computational-experimental workflow can predict optimal conditions (e.g., quantum chemical calculations for transition-state analysis) .

Basic: How can structural confirmation of this compound be achieved, and what analytical techniques are critical?

Answer:
Key Techniques :

  • X-ray crystallography : Resolve the 3D structure, confirming the piperazine sulfonyl orientation and pyrazole-pyrimidine bond angles (e.g., torsion angles like C5—N3—C2—C3 in ) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., butylsulfonyl proton signals at δ 1.2–1.8 ppm; pyrazole C-H coupling constants).
    • 2D NMR (COSY, HSQC) : Assign connectivity between piperazine and pyrimidine .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

Advanced: How can computational modeling guide the design of derivatives with improved binding affinity for target proteins?

Answer:
Methodology :

Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses of the compound with target receptors (e.g., kinases). Focus on the pyrimidine core’s interactions with catalytic residues.

Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., RMSD/RMSF analysis over 100 ns trajectories).

QSAR modeling : Corporate substituent effects (e.g., sulfonyl chain length, pyrazole substituents) to predict activity trends.

Quantum mechanical (QM) calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic effects (e.g., charge distribution on the pyrimidine ring) .

Validation : Synthesize top-scoring derivatives and validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Advanced: How should researchers address contradictions in thermal stability data during polymorph screening?

Answer:
Root Cause Analysis :

  • DSC/TGA discrepancies : May arise from amorphous/crystalline phase mixtures or solvent retention.
  • Mitigation Steps :
    • Use controlled recrystallization (e.g., solvent-antisolvent methods) to isolate pure polymorphs .
    • Perform variable-temperature XRD to track phase transitions.
    • Apply multivariate analysis (e.g., PCA) to correlate thermal behavior with crystallographic data .

Case Study : highlights thermal decomposition patterns in analogous piperazine derivatives, noting that electron-withdrawing groups (e.g., sulfonyl) reduce stability above 200°C.

Basic: What purification strategies are effective for isolating this compound, especially when dealing with sulfonylation byproducts?

Answer:
Stepwise Purification :

Liquid-liquid extraction : Remove unreacted butylsulfonyl chloride using ethyl acetate/water partitioning.

Column chromatography : Use silica gel with gradient elution (hexane:EtOAc → 100% EtOAc) to separate sulfonylated piperazine from di-sulfonylated impurities.

Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to yield high-purity crystals.

Q. Quality Control :

  • Monitor by TLC (Rf comparison with standards) .
  • Purity ≥95% confirmed by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced: How can reaction engineering principles improve scalability for multi-step syntheses of this compound?

Answer:
Process Intensification :

  • Flow chemistry : Conduct sulfonylation and coupling steps in continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
  • In-line analytics : Implement PAT (process analytical technology) like FTIR to monitor intermediates in real time.
  • Membrane separation : Use nanofiltration to recover catalysts (e.g., Pd from Suzuki couplings) .

Case Study : emphasizes ICReDD’s feedback loop, where experimental data refine computational models to predict scalable conditions (e.g., solvent-free reactions at elevated pressures).

Basic: What safety protocols are critical when handling intermediates like butylsulfonyl chloride?

Answer:
Safety Measures :

  • Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Spill management : Neutralize spills with sodium bicarbonate .

Storage : Keep butylsulfonyl chloride under inert atmosphere (N₂) at 2–8°C to prevent hydrolysis .

Advanced: How can impurity profiling (e.g., genotoxic nitrosamines) be integrated into quality control workflows?

Answer:
Analytical Workflow :

LC-MS/MS : Detect trace impurities (LOQ < 0.1 ppm) using MRM (multiple reaction monitoring).

Forced degradation studies : Expose the compound to heat/light/humidity to identify degradation pathways .

QSAR-based risk assessment : Tools like Derek Nexus predict impurity genotoxicity.

Regulatory Alignment : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.15% for unknown impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.